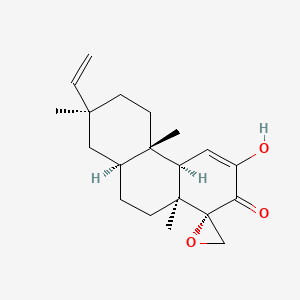

Tagalsin A

描述

Structure

3D Structure

属性

分子式 |

C20H28O3 |

|---|---|

分子量 |

316.4 g/mol |

IUPAC 名称 |

(1S,4aR,4bS,7S,8aS,10aS)-7-ethenyl-3-hydroxy-4b,7,10a-trimethylspiro[5,6,8,8a,9,10-hexahydro-4aH-phenanthrene-1,2'-oxirane]-2-one |

InChI |

InChI=1S/C20H28O3/c1-5-17(2)8-9-18(3)13(11-17)6-7-19(4)15(18)10-14(21)16(22)20(19)12-23-20/h5,10,13,15,21H,1,6-9,11-12H2,2-4H3/t13-,15+,17-,18-,19-,20-/m0/s1 |

InChI 键 |

XJFGTYYCVFPPMQ-JXCDLVPQSA-N |

手性 SMILES |

C[C@@]1(CC[C@]2([C@H](C1)CC[C@]3([C@@H]2C=C(C(=O)[C@@]34CO4)O)C)C)C=C |

规范 SMILES |

CC1(CCC2(C(C1)CCC3(C2C=C(C(=O)C34CO4)O)C)C)C=C |

同义词 |

tagalsin A |

产品来源 |

United States |

Natural Occurrence and Isolation of Tagalsin a

General Principles of Natural Product Isolation from Plant Matrix

The journey of isolating a specific compound like Tagalsin A from its plant source is a meticulous process involving extraction and purification. This process is fundamental to natural product chemistry, allowing scientists to obtain pure compounds for structural elucidation and further study.

The initial step in isolating this compound from Ceriops tagal involves extracting the crude mixture of phytochemicals from the plant material. Several methods can be employed, with the choice depending on the nature of the target compound and the plant matrix. rroij.comoleumdietetica.es

For diterpenes like this compound, which are generally non-volatile and can range in polarity, solvent extraction is a common approach. nih.gov Maceration is a widely used technique where the dried and powdered plant material is soaked in a suitable solvent. rroij.comoleumdietetica.es In the case of isolating Tagalsins, researchers have used percolation with 95% ethanol (B145695) at room temperature. acs.org Other common solvents for extracting diterpenoids include hexane (B92381), ethyl acetate (B1210297), acetone, and methanol. nih.govsmujo.idphcogres.com The selection of the solvent system is crucial; for instance, a higher proportion of hexane will extract more non-polar terpenes, while a higher proportion of ethyl acetate is suited for more polar terpenes. nih.gov

After the initial extraction, the resulting crude extract is often partitioned between different solvents to achieve a preliminary separation of compounds based on their polarity. For example, an ethanol extract might be partitioned between petroleum ether and water to separate non-polar compounds into the petroleum ether phase. acs.org

Following extraction, the complex mixture of compounds must be separated to isolate pure this compound. Chromatography is the cornerstone technique for this purification process. rroij.com The choice of chromatographic method depends on the properties of the compounds to be separated. nih.gov

Column Chromatography: This is a fundamental technique used for the large-scale separation of compounds from the crude extract. The extract is passed through a column packed with a stationary phase, most commonly silica (B1680970) gel for the separation of terpenes. nih.gov A solvent or a mixture of solvents (the mobile phase) is used to elute the compounds from the column. By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities are separated. For instance, a petroleum ether extract containing Tagalsins was subjected to a silica gel column and eluted with a gradient of petroleum ether-ethyl acetate to yield several fractions. acs.org

High-Performance Liquid Chromatography (HPLC): For further purification of fractions obtained from column chromatography, HPLC is often employed. nih.gov This technique uses high pressure to pass the solvent through a column with smaller particle sizes, providing higher resolution and separation efficiency. It is particularly useful for separating structurally similar compounds like the different Tagalsin analogues.

Thin-Layer Chromatography (TLC): TLC is a quick and effective method used to monitor the progress of separation in column chromatography and to determine the purity of the isolated fractions. nih.govinnovareacademics.in

Through a combination of these extraction and chromatographic techniques, researchers can successfully isolate this compound in a pure form, enabling detailed structural analysis and investigation of its chemical properties. nih.gov

Structural Elucidation and Analogues of Tagalsin a

Spectroscopic Methodologies for Structure Determination

The precise three-dimensional structure of Tagalsin A has been pieced together through the synergistic application of several spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment of its constitution and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. rsc.org For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to establish the connectivity of atoms and the relative stereochemistry of its chiral centers.

Key NMR Experiments and Their Contributions:

¹H NMR: Provides information about the chemical environment of hydrogen atoms, their multiplicity (splitting patterns), and integration (number of protons).

¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical shifts, indicating the type of carbon (e.g., sp³, sp², carbonyl).

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) correlations, identifying neighboring protons within a spin system. This is crucial for tracing out the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This technique is invaluable for connecting different spin systems and piecing together the entire molecular framework, including the placement of quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. The observation of NOE cross-peaks between protons that are close in space, but not necessarily through bonds, is critical for determining the relative stereochemistry of the molecule.

Through the careful analysis of these NMR datasets, the planar structure and the relative configuration of the stereocenters in this compound can be confidently assigned. vjs.ac.vn

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. savemyexams.com For the structural elucidation of this compound, high-resolution mass spectrometry (HRMS) is particularly crucial.

By accurately measuring the mass of the molecular ion (M⁺), HRMS allows for the determination of the elemental composition and, consequently, the molecular formula of the compound. libretexts.org This is achieved by comparing the experimentally measured mass to the calculated masses of potential formulas, often with a precision of several decimal places. libretexts.org The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion, providing the relative molecular mass of the compound. libretexts.org

Data from High-Resolution Mass Spectrometry of this compound:

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | C₂₀H₃₀O₃Na | C₂₀H₃₀O₃Na | C₂₀H₃₀O₃ |

This table is illustrative and based on typical data for dolabrane diterpenes.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, revealing the presence of specific substructures within the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. specac.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. utdallas.edu The absorption of this radiation is detected and plotted as a spectrum, where the positions of the absorption bands (peaks) are characteristic of particular functional groups. masterorganicchemistry.comlibretexts.org

For this compound, IR spectroscopy is instrumental in identifying key structural motifs.

Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H (hydroxyl group) |

| ~1710 (sharp) | C=O (carbonyl group, likely a ketone or aldehyde) |

| ~1640 | C=C (alkene) |

This table represents typical absorption ranges for the indicated functional groups.

The presence of a broad absorption around 3400 cm⁻¹ is indicative of a hydroxyl (-OH) group, while a strong, sharp peak around 1710 cm⁻¹ suggests the presence of a carbonyl (C=O) group. youtube.com An absorption in the region of 1640 cm⁻¹ points to a carbon-carbon double bond (C=C). masterorganicchemistry.com

While NMR can determine the relative stereochemistry of a molecule, establishing the absolute configuration often requires X-ray crystallography. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays. The resulting diffraction pattern can be used to generate a three-dimensional electron density map of the molecule, revealing the precise arrangement of atoms in space.

For natural products like this compound, obtaining suitable crystals for X-ray diffraction can be challenging. However, when successful, it provides unambiguous proof of the absolute stereochemistry. sci-hub.se In cases where this compound itself has not been crystallized, the absolute configuration of closely related analogues determined by X-ray crystallography can often be used to infer the stereochemistry of this compound through chemical correlation or biogenetic considerations. The determination of the absolute configuration is crucial, as different enantiomers of a chiral molecule can exhibit vastly different biological activities. mit.edu

Infrared (IR) Spectroscopy in Functional Group Identification

Structural Diversity within the Tagalsin Family (Tagalsins B-U and other dolabrane diterpenes)

This compound belongs to the dolabrane class of diterpenes, a group of natural products characterized by a bicyclic [9.3.0] tetradecane (B157292) carbon skeleton. The Tagalsin family itself showcases considerable structural diversity, with analogues (Tagalsins B-U and others) differing in the degree and position of oxidation, the stereochemistry of certain chiral centers, and the nature of substituent groups.

This structural variation arises from subtle differences in the biosynthetic pathways that produce these compounds in their source organisms, often marine sponges. The study of these analogues is important for understanding structure-activity relationships and for identifying new compounds with potentially valuable biological properties.

Table of Selected Tagalsin Analogues and Their Structural Features:

| Compound | Molecular Formula | Key Structural Modifications from this compound |

| Tagalsin B | C₂₀H₂₈O₃ | Additional unsaturation |

| Tagalsin C | C₂₀H₃₀O₄ | Additional hydroxyl group |

| Tagalsin D | C₂₀H₃₂O₃ | Reduction of a carbonyl group |

This table is a representative example of the types of structural variations seen in the Tagalsin family.

Chemoinformatic Analysis of this compound (e.g., structural descriptors for research, not basic properties)

Chemoinformatics involves the use of computational methods to analyze chemical data. For a molecule like this compound, chemoinformatic analysis can provide valuable insights for research purposes. This involves the calculation of various structural descriptors that quantify different aspects of the molecule's topology, geometry, and electronic properties. These descriptors can then be used in quantitative structure-activity relationship (QSAR) studies to correlate the structural features of this compound and its analogues with their biological activities.

Examples of Calculated Structural Descriptors for this compound:

| Descriptor Type | Specific Descriptor | Purpose in Research |

| Topological | Wiener Index | Encodes information about molecular branching. |

| Balaban J Index | A highly discriminating topological index. | |

| Geometrical | Molecular Surface Area | Relates to the molecule's interaction with its environment. |

| Molecular Volume | Provides an estimate of the molecule's size. | |

| Electronic | Dipole Moment | Indicates the polarity of the molecule. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and electronic transitions. |

This table provides examples of advanced structural descriptors used in chemoinformatic studies.

These computational tools allow researchers to build predictive models, screen virtual libraries of related compounds, and gain a deeper understanding of the molecular properties that govern the biological effects of this compound.

Biosynthesis of Tagalsin a

Proposed Biosynthetic Pathways of Dolabrane Diterpenes

The biosynthesis of dolabrane diterpenes, including Tagalsin A, is believed to follow a pathway common to many plant-derived labdane-related diterpenoids (LRDs), starting from a universal precursor and proceeding through a series of cyclization and oxidation reactions.

The journey to this compound begins with the universal precursor for all diterpenoids, (E,E,E)-geranylgeranyl diphosphate (B83284) (GGPP). GGPP is synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. tandfonline.comnstda.or.th While the MVA pathway is mainly responsible for producing precursors for sesquiterpenes and triterpenes, the MEP pathway is the primary source of GGPP for diterpenoid biosynthesis. tandfonline.com

The initial and one of the most critical steps in the biosynthesis of dolabrane diterpenes is the cyclization of the linear GGPP molecule. This reaction is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). For labdane-related diterpenoids, this typically involves a class II diTPS that protonates a double bond in GGPP, initiating a cascade of cyclizations to form a bicyclic intermediate, often a copalyl diphosphate (CPP) derivative. In the proposed pathway for dolabrane diterpenes, a specific diTPS, likely a dolabradiene (B1252993) synthase, would catalyze the cyclization of GGPP to form the characteristic 5-7-6 fused ring system of the dolabrane skeleton.

Following the initial cyclization of GGPP to form the basic dolabrane skeleton, a series of oxidative modifications are required to produce the final this compound molecule. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes known for their role in the functionalization of terpenoid scaffolds. nih.govresearchgate.net

The proposed subsequent steps would involve a series of hydroxylations and oxidations at specific positions on the dolabrane core. The structure of this compound suggests the involvement of CYPs that can introduce hydroxyl groups and further oxidize them to ketones. The formation of the α,β-unsaturated ketone system and the ether linkage present in this compound are likely the result of such specific CYP-mediated reactions. The diversity of dolabrane-type diterpenes found in Ceriops tagal points to a suite of CYPs with varied regiospecificity and stereospecificity, capable of generating this chemical diversity from a common dolabrane precursor. nih.govscirp.orgresearchgate.netresearchgate.net

Precursor Compounds and Initial Enzymatic Steps

Identification and Characterization of Biosynthetic Enzymes

While the specific diterpene synthases and cytochrome P450 enzymes responsible for this compound biosynthesis have not yet been definitively identified and characterized, the general approach to discovering these enzymes is well-established. The process typically begins with the creation of a cDNA library from the plant tissue where the compound of interest is produced, in this case, likely the roots or stems of Ceriops tagal. glomis.comajol.info

Putative diTPS and CYP genes can then be identified from this library based on sequence homology to known terpene biosynthetic enzymes from other plant species. The function of these candidate enzymes is then typically confirmed through heterologous expression in a microbial host, such as Escherichia coli or yeast, or in a plant host like Nicotiana benthamiana. nih.govbiorxiv.org The engineered host is then supplied with the appropriate precursor (e.g., GGPP for a diTPS), and the products are analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to see if the expected dolabrane intermediates or this compound itself are produced.

Genetic Basis of Tagalsin Biosynthesis (Gene Clusters and Regulation)

In many plants, the genes encoding the enzymes for a specific biosynthetic pathway are physically located close to each other on a chromosome, forming what is known as a biosynthetic gene cluster (BGC). nih.govnih.gov This clustering is thought to facilitate the co-regulation and co-inheritance of the genes involved in the production of a particular secondary metabolite.

It is highly probable that the genes for this compound biosynthesis, including the dolabradiene synthase and the specific CYPs, are organized in a BGC within the genome of Ceriops tagal. The identification of such a cluster would be a significant step towards understanding the complete biosynthetic pathway and its regulation. The discovery of diterpenoid biosynthetic gene clusters in other plant families, such as the Euphorbiaceae, provides a precedent for this organizational strategy. nih.govnih.gov The expression of these gene clusters is often tightly regulated, being induced by specific developmental cues or environmental stresses.

Biotechnological Approaches to Biosynthesis (e.g., heterologous expression, pathway engineering)

The elucidation of the this compound biosynthetic pathway would open the door to its production through biotechnological methods, which could provide a sustainable and scalable alternative to extraction from the slow-growing mangrove plant. One of the most promising approaches is the heterologous expression of the entire biosynthetic pathway in a microbial host. nih.gov

This would involve identifying and cloning all the necessary genes (the diTPS and CYPs) from Ceriops tagal and introducing them into a suitable host organism like Saccharomyces cerevisiae (yeast) or a species of microalgae. nih.govbiorxiv.org The host's metabolism could then be engineered to enhance the supply of the GGPP precursor, and the expression of the biosynthetic genes would be optimized to maximize the yield of this compound. Combinatorial biosynthesis, where diTPS and CYPs from different organisms are mixed and matched, could also be employed to generate novel dolabrane derivatives with potentially improved or new biological activities. biorxiv.org

Synthetic Strategies Towards Tagalsin a and Analogues

Rationale for Total Synthesis in Natural Product Research

Total synthesis, the complete chemical synthesis of complex organic molecules from simpler, readily available precursors, serves several crucial purposes in natural product research. It acts as a rigorous test and proving ground for new synthetic methodologies and strategies, pushing the boundaries of chemical reactivity and efficiency. acs.orgpnas.orgscripps.eduwikipedia.orgrsc.org Successful total syntheses validate the structure of isolated natural products and can illuminate unique or previously underappreciated areas of chemical reactivity. acs.orgpnas.orgscripps.eduwikipedia.org

Furthermore, total synthesis provides a reliable and potentially scalable source of natural products that may be difficult or uneconomical to isolate in large quantities from their natural sources. acs.orgscripps.eduwikipedia.orgnih.gov This access is vital for comprehensive biological evaluation, structure-activity relationship (SAR) studies, and potentially for commercial production. acs.orgscripps.edunih.gov By enabling the synthesis of natural products and their analogues, total synthesis fuels drug discovery and development processes and contributes significantly to advancements in chemistry, biology, and medicine. acs.orgscripps.eduwikipedia.org The ability to precisely control every position in the molecule through synthesis allows for the optimization and identification of potentially superior compounds compared to those obtained solely from natural isolation. nih.gov

Key Methodological Advances in Diterpene Synthesis

The synthesis of diterpenes, including those with complex polycyclic structures like the dolabrane skeleton, has benefited significantly from ongoing advancements in synthetic methodology. Strategies guided by the analysis of oxidation patterns and the development of new reactions have been crucial for accessing these challenging molecular architectures. nih.gov

Recent decades have seen the development of innovative approaches to construct the elaborate polycyclic systems and introduce the intricate oxidation patterns characteristic of many diterpenes. nih.govresearchgate.net Methodological advances have enabled the total synthesis of a variety of topologically complex natural products with diverse structural features. researchgate.net For instance, pioneering "two-phase" approaches have been established for the synthesis of highly oxidized terpenes. researchgate.net The strategic deployment of C-H oxidation reactions has also become an essential tool for late-stage functionalization in natural product synthesis, including diterpenes. rsc.orgnih.gov

The biosynthesis of diterpenes involves the cyclization of geranylgeranyl diphosphate (B83284) (GGPP), catalyzed by terpene synthase (TPS) enzymes. mdpi.comthieme-connect.com While biosynthesis provides the natural route, chemical synthesis offers alternative and often more flexible pathways to access these compounds and their derivatives. Advances in asymmetric synthesis and the use of various reagents and catalysts, including transition metals, have been instrumental in achieving the required stereochemical control and efficiency in diterpene synthesis. researchgate.netnih.gov

Synthetic Approaches to the Dolabrane Skeleton

The dolabrane skeleton is a specific bicyclic diterpene framework found in Tagalsin A and other related natural products, often isolated from sources like the Chinese mangrove plant Ceriops tagal and liverworts. semanticscholar.orgacs.orgmdpi.com The unique architecture of the dolabrane skeleton presents significant challenges for synthetic chemists.

Synthetic strategies towards the dolabrane skeleton often involve the construction of its characteristic ring system through a series of carefully designed reactions. Approaches may utilize cascade reactions or tandem sequences to efficiently build the polycyclic framework. scripps.edu For example, the synthesis of other dolabrane-type diterpenes has been reported using methods such as three-component coupling reactions. nih.gov Divergent total synthesis approaches have also been explored for accessing dolabrane-type and related diterpenoids.

The complexity of the dolabrane skeleton often necessitates the development of novel synthetic routes and the application of advanced reaction methodologies to achieve the desired stereochemistry and functionalization. nih.gov

Semi-Synthesis of this compound Derivatives for Structural Modification

Semi-synthesis, or partial chemical synthesis, involves using a naturally occurring compound as a starting material and chemically modifying it to produce new derivatives. wikipedia.orgsioc-journal.cnwikipedia.orgresearchgate.net This approach is particularly valuable for complex natural products like this compound, where a full total synthesis might be lengthy or challenging. wikipedia.org

For this compound, semi-synthesis offers a practical route to generate structural analogues. By starting from isolated this compound or related natural precursors, chemists can introduce modifications at specific positions of the molecule through targeted chemical reactions. This allows for the exploration of how structural changes impact the compound's properties, including potential biological activities. wikipedia.orgresearchgate.net

Semi-synthesis can be more economically viable than total synthesis for preparing derivatives, as it often requires fewer synthetic steps. wikipedia.org This makes it a preferred method for generating libraries of analogues for structure-activity relationship studies and lead optimization in drug discovery. researchgate.net While specific details on the semi-synthesis of this compound derivatives are less extensively documented in the general search results compared to total synthesis strategies for related skeletons, the principle of semi-synthesis is widely applied to natural products to create novel compounds with potentially improved characteristics. wikipedia.orgresearchgate.net

Biological Activity Profiling of Tagalsin a in Pre Clinical Models

Anticancer Activity

Tagalsin A, a dolabrane-type diterpene isolated from the mangrove species Ceriops tagal, has demonstrated significant anticancer properties in various preclinical studies. nih.govajol.info Its potential as a therapeutic agent is underscored by its ability to induce cell death in cancer cells through multiple mechanisms.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., HeLa)

This compound has exhibited potent cytotoxic effects against a range of human cancer cell lines. nih.govresearchgate.net Studies have shown its efficacy in inhibiting the proliferation of hematologic cancer cells, as well as solid tumor cell lines such as HeLa (cervical cancer). nih.gov The cytotoxic activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. mdpi.com For instance, Tagalsin C, a related compound, showed moderate cytotoxicity against HeLa cells. The cytotoxic effects of this compound and its analogues are dose-dependent, meaning the extent of cell death increases with higher concentrations of the compound. japsonline.com

Table 1: In Vitro Cytotoxicity of Tagalsin Analogs Against Various Cancer Cell Lines

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| This compound | Hematologic Cancer Cells | Potent Cytotoxicity | Not Specified | nih.gov |

| Tagalsin C | HeLa | Moderate Cytotoxicity | Not Specified | |

| Tagalsin (unspecified) | SW480 (colon) | Weak Cytotoxicity | 27.7 | researchgate.net |

| Tagalsin (unspecified) | HeLa | Weak Cytotoxicity | 22.2 | researchgate.net |

Induction of Apoptosis: Caspase Cascade Activation

A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death. nih.govajol.info This process is mediated by the activation of a family of cysteine proteases known as caspases. plos.org Research has shown that tagalsins, including this compound, trigger the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3). ajol.inforesearchgate.netdovepress.com The activation of caspase-3 is a critical step, as it cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. mdpi.com Studies have demonstrated that this compound is a potent inducer of caspase-3 activation. ajol.info The apoptotic cell death induced by tagalsins has been confirmed to be caspase-dependent, as the presence of a pan-caspase inhibitor can block the process. researchgate.net

Reactive Oxygen Species (ROS)-Mediated DNA Damage and Cell Cycle Modulation

This compound has been shown to induce the generation of reactive oxygen species (ROS) within cancer cells. nih.gov ROS are highly reactive molecules that can cause damage to cellular components, including DNA. nih.govmdpi.commdpi.com The accumulation of ROS-mediated DNA damage is a critical event that triggers the apoptotic pathway. nih.gov This DNA damage activates key signaling pathways involved in the DNA damage response, such as the ATM/ATR and Chk1/Chk2 checkpoint pathways. nih.gov Activation of these pathways leads to cell cycle arrest, typically at the S-G2 phase, preventing the damaged cells from progressing through cell division. nih.govfrontiersin.org This cell cycle modulation, coupled with the induction of apoptosis, contributes significantly to the anticancer effects of this compound. nih.gov

In Vivo Efficacy in Animal Xenograft Models (e.g., mouse models)

The anticancer potential of tagalsins has been further validated in in vivo studies using animal xenograft models. nih.gov In these models, human tumor cells are implanted into immunocompromised mice, allowing for the evaluation of a drug's efficacy in a living organism. news-medical.netidibell.catnih.gov Studies have shown that tagalsins can suppress the growth of human T-cell leukemia xenografts in mice. nih.gov This demonstrates that the cytotoxic and apoptotic effects observed in vitro translate to a tangible anti-tumor response in a preclinical animal model. researchgate.netnih.gov

Antifeedant Activity (e.g., against insect pests)

Beyond its anticancer properties, this compound has also been identified as a potent antifeedant agent against various insect pests. nih.gov Antifeedants are compounds that deter insects from feeding, offering a potential alternative to conventional insecticides. researchgate.netstoredproductinsects.com

Research has demonstrated that this compound exhibits significant feeding deterrent activity against the red flour beetle, Tribolium castaneum, a common pest of stored grains. nih.gov The efficacy of this compound as an antifeedant is dose-dependent, with higher concentrations leading to greater feeding inhibition. nih.gov In comparative studies, while effective, this compound was found to be less potent than the commercial antifeedant toosendanin. nih.gov Other related tagalsin compounds have also shown antifeedant activity against pests like the larvae of Brontispa longissima and the notorious polyphagous pest Spodoptera litura. researchgate.netresearchgate.neteppo.intactascientific.com

Table 2: Antifeedant Activity of this compound and Related Compounds

| Compound | Insect Pest | Activity | EC50 Value (ppm) | Reference |

|---|---|---|---|---|

| This compound | Tribolium castaneum | Strong Feeding Deterrent | 375.3 | nih.gov |

| Tagalsin B | Tribolium castaneum | Strong Feeding Deterrent | 277.3 | nih.gov |

Antimicrobial Properties (e.g., antibacterial, antifungal)

Preliminary research suggests that compounds from the Ceriops genus, including tagalsins, possess antimicrobial properties. nih.gov While specific studies focusing solely on the antibacterial and antifungal activity of pure this compound are limited, the broader class of diterpenoids and secondary metabolites from Ceriops tagal have been noted for their antibacterial and larvicidal activities. nih.gov The investigation into the antimicrobial spectrum of this compound is an emerging area of research, with the potential for developing new agents to combat bacterial and fungal infections. sci-hub.semdpi.comajbls.comnih.govphcogj.com

Antioxidant Capacity

This compound, a dolabrane-type diterpene isolated from the mangrove plant Ceriops tagal, has been noted for its biological activities, including antioxidant potential. While extensive in-vitro and in-vivo studies specifically detailing the antioxidant mechanism of this compound are limited, preliminary data and research on its source plant provide insight into its capacity.

One study identified this compound as having moderate antioxidant activity based on the ferric thiocyanate (B1210189) method. epdf.pub This suggests that the compound can interfere with the formation of hydroperoxides, a key step in lipid peroxidation.

Broader research into the source plant, Ceriops tagal, supports the presence of potent antioxidant compounds. researchgate.net Extracts from the stems and leaves of C. tagal have confirmed free-radical scavenging capabilities. stuartxchange.org Specifically, the bark extract has demonstrated significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. researchgate.net Furthermore, various sub-fractions from the plant have shown powerful antioxidant effects, indicating that the plant is a rich source of such molecules. researchgate.net While this does not equate to direct evidence for this compound itself, the presence of these activities in the source plant and related compounds is noteworthy. For instance, proanthocyanidin (B93508) B2, another compound from a related mangrove species, showed antioxidant activity four times greater than the standard, butylated hydroxytoluene (BHT). d-nb.info

Interestingly, some biological activities of tagalsins are linked to the generation of reactive oxygen species (ROS) in specific contexts, such as in cancer cells, which leads to apoptosis. This pro-oxidant mechanism in a therapeutic context is distinct from its general antioxidant capacity to protect against oxidative stress.

Antifouling Activity

Marine biofouling, the accumulation of organisms on submerged surfaces, poses significant economic and operational challenges. Natural compounds from marine organisms are a promising source of environmentally friendly antifouling agents. The mangrove species Ceriops tagal, the source of this compound, has been investigated for such properties. researchgate.netkirticollege.edu.in

While direct studies on the antifouling activity of this compound are not prominent in the reviewed academic literature, research on other terpenoids isolated from the roots of Ceriops tagal has shown significant effects. These studies provide a strong indication of the potential of this class of compounds. For example, various diterpenoids and triterpenoids from C. tagal have been evaluated for their ability to inhibit the larval settlement of the barnacle Balanus albicostatus, a common fouling organism. researchgate.net

One study demonstrated that a dimeric diterpenoid and other terpenoids, including Tagalsin C and Tagalsin I, exhibited antifouling activity against barnacle cyprid larvae without significant toxicity. researchgate.netresearchgate.net The structure-activity relationship suggested that diterpenoids were generally more active than triterpenoids and dimeric diterpenoids in this assay. researchgate.net Although this compound was not included in these specific tests, the potent activity of its close structural relatives highlights the potential for this compound in antifouling applications and warrants further investigation. kirticollege.edu.in

Other Reported Pharmacological Activities

Beyond its antioxidant potential, this compound and its related compounds have been profiled for other significant pharmacological effects in preclinical models, notably in anticancer and antifeedant studies. While anti-inflammatory properties have been suggested for this class of compounds, specific data for this compound is less detailed. researchgate.net

Anticancer and Cytotoxic Activity

This compound has been identified as a compound of interest for its effects on cancer cells. A study investigating the anticancer activity of several dolaborane diterpenes from Ceriops tagal found that this compound was the most active in inducing apoptosis through the activation of caspase-3. researchgate.net This activity is a key mechanism for programmed cell death, which is a primary target for many cancer therapies. However, another study reported conflicting results, where this compound was found to be inactive against the HeLa human cervical carcinoma cell line, while the related Tagalsin C showed moderate cytotoxicity. researchgate.net This discrepancy suggests that the cytotoxic effects of this compound may be cell-line specific.

Table 1: Cytotoxic and Apoptotic Activity of this compound

| Assay Type | Cell Line/Target | Activity Metric | Result | Source(s) |

|---|---|---|---|---|

| Apoptosis Induction | Caspase-3 Enzyme | Minimum Activation Concentration (MAC) | 0.12 µg/mL | researchgate.net |

| Cytotoxicity | HeLa (Human Cervical Carcinoma) | IC₅₀ | > 100 µM (Inactive) | researchgate.net |

Antifeedant Activity

This compound has demonstrated significant antifeedant properties, which are crucial for developing natural insecticides for crop and stored grain protection. kirticollege.edu.in In bioassay-guided fractionation of extracts from Ceriops tagal, this compound was identified as a potent feeding deterrent against the red flour beetle, Tribolium castaneum, a destructive pest of stored products. mdpi.comnih.gov

Table 2: Antifeedant Activity of this compound

| Target Organism | Activity Metric | Result | Source(s) |

|---|---|---|---|

| Tribolium castaneum (Red Flour Beetle) | EC₅₀ | 375.3 ppm | researchgate.netmdpi.comnih.gov |

Anti-inflammatory Activity

The anti-inflammatory potential of terpenes is widely recognized. epdf.pub Compounds structurally similar to tagalsins have been investigated for these effects. However, specific preclinical studies detailing the anti-inflammatory activity of this compound, for instance in carrageenan-induced paw edema or lipopolysaccharide (LPS)-induced cytokine production models, were not found in the reviewed literature.

Structure Activity Relationship Sar Studies of Tagalsin a and Analogues

Identification of Key Pharmacophores and Structural Motifs

The foundational structure of Tagalsin A, a dolaborane diterpene, presents several key motifs that are critical for its biological function. Research into a series of tagalsins isolated from the roots of Ceriops tagal has consistently pointed to specific structural elements as being vital for their pro-apoptotic activity. ajol.infoajol.inforesearchgate.net

The core pharmacophore of the active tagalsins can be described as the dolaborane skeleton featuring these specific oxygen-containing functional groups. The significant difference in activity among the analogues underscores the importance of the precise arrangement and nature of these groups.

Influence of Functional Groups on Biological Efficacy (e.g., epoxide rings, oxygenation)

The biological efficacy of this compound and its analogues is profoundly influenced by the presence and orientation of specific functional groups, most notably epoxide rings and other oxygen-containing moieties. ajol.infoajol.info

A comparative study on the anticancer activity of Tagalsins A-G demonstrated a clear correlation between the presence of an epoxide ring and heightened pro-apoptotic potential. ajol.infoajol.info this compound and Tagalsin B, both of which possess an epoxide ring, were found to be the most potent inducers of caspase-3 activation. ajol.infoajol.info This suggests that the epoxide group is a critical component of the pharmacophore, likely involved in key interactions with biological targets.

The degree of oxygenation also plays a significant role. ajol.infoajol.info The study revealed that enhanced oxygenation contributes to increased activity. This is evident when comparing the minimum activation concentrations (MAC) for caspase-3 among the different tagalsins.

| Compound | Minimum Activation Concentration (MAC) for Caspase-3 (μg/mL) | Key Structural Features |

|---|---|---|

| This compound | 0.12 | Contains an epoxide ring |

| Tagalsin B | 0.15 | Contains an epoxide ring |

| Tagalsin D | 0.25 | - |

| Tagalsin C | 0.43 | - |

| Tagalsin F | 0.54 | - |

| Tagalsin G | 0.62 | - |

| Tagalsin E | 1.16 | - |

As the table illustrates, this compound is the most active compound, followed closely by Tagalsin B. ajol.info The decreasing activity down the series correlates with changes in their substitution patterns, highlighting the sensitivity of the biological response to the fine details of the molecular structure.

Conformational Analysis and Bioactivity Correlation

While detailed conformational analysis studies specifically for this compound and its direct correlation to bioactivity are not extensively available in the reviewed literature, the general principles of medicinal chemistry underscore the importance of a molecule's three-dimensional shape. Conformational analysis is a critical step in understanding how a drug molecule, or a bioactive compound like this compound, interacts with its biological target.

Computational modeling and techniques like X-ray crystallography or NMR spectroscopy are typically employed to determine the preferred conformations of a molecule and to model its interaction with a receptor. Such studies for this compound would provide invaluable insights into why the presence and specific stereochemistry of the epoxide and hydroxyl groups are so critical for its potent pro-apoptotic effects. Without such specific studies, the direct correlation between a particular conformation of this compound and its high efficacy remains an area for future investigation.

Mechanistic Investigations of Tagalsin a at the Molecular and Cellular Level

Identification of Putative Biological Targets (e.g., enzymes, receptors, signaling pathways)

Research into the anticancer properties of Tagalsin A has identified several key biological targets and signaling pathways that are crucial to its mechanism of action. The compound's effects are primarily centered on the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

One of the principal enzymatic targets of this compound is Caspase-3 . Studies have demonstrated that this compound induces apoptosis through the activation of this key executioner caspase. scispace.comstuartxchange.org In a comparative study of several tagalsin compounds, this compound was found to be the most potent activator of caspase-3. stuartxchange.org The activation of caspases is a critical step in the apoptotic cascade, leading to the systematic dismantling of the cell. wikipedia.orgnih.gov

The apoptotic process initiated by this compound is also linked to the Bcl-2 family of proteins . These proteins are central regulators of apoptosis, with members that can either promote (pro-apoptotic) or inhibit (anti-apoptotic) cell death. thno.orgfree.fr Investigations suggest that the mechanism of action for tagalsins involves the down-regulation of the anti-apoptotic protein Bcl-2. The interplay between Bcl-2 family members is critical for controlling the mitochondrial pathway of apoptosis. nih.govmdpi.com

Furthermore, the activity of this compound is associated with the generation of Reactive Oxygen Species (ROS) . The induction of ROS creates oxidative stress within the cancer cells, leading to damage of cellular components, including DNA. nih.gov This ROS-mediated DNA damage triggers the activation of the ATM/ATR signaling pathway . nih.govbio-rad.com The ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are primary sensors of DNA damage. pensoft.netwjgnet.comnih.gov Upon activation, they initiate a signaling cascade involving the checkpoint kinases Chk1 and Chk2, which leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. nih.govbio-rad.com This mechanism prevents the proliferation of cells with damaged DNA. The tumor suppressor protein p53 is also a key player in this pathway, often being activated downstream of ATM/ATR to regulate cell cycle arrest and apoptosis. bio-rad.compensoft.netwjgnet.com

Cellular and Subcellular Localization Studies

Direct experimental studies detailing the specific cellular uptake and subcellular localization of the this compound compound are not extensively documented in the available literature. However, its localization can be inferred from its known biological targets within the cell.

For this compound to exert its effects, it must first cross the plasma membrane and enter the cell. Its ability to induce ROS, activate cytoplasmic caspases, and cause DNA damage indicates its presence within multiple cellular compartments. The activation of Caspase-3, a key executioner caspase that primarily resides in the cytoplasm, suggests that this compound is distributed in the cytosol. wikipedia.orgnih.gov

Furthermore, the induction of DNA damage and the subsequent activation of the nuclear ATM/ATR signaling pathway strongly imply that this compound can reach the nucleus. nih.govbio-rad.comwikipathways.org The ATM and ATR proteins are predominantly found in the nucleus where they detect DNA double-strand breaks and other forms of DNA damage. pensoft.netwikipathways.org Therefore, it is logical to conclude that this compound localizes to both the cytoplasm and the nucleus to engage with its various molecular targets.

Interaction with Macromolecular Structures

The anticancer effects of this compound are a direct result of its interaction with key biological macromolecules, namely proteins and nucleic acids.

The most prominent interaction is with proteins, specifically enzymes involved in apoptosis. This compound has been shown to activate Caspase-3 , a cysteine-aspartic protease that plays a central role in the execution phase of apoptosis. stuartxchange.org This activation is a critical functional interaction that drives the cell towards programmed death. The compound also influences the levels of Bcl-2 family proteins , suggesting an interaction with the cellular machinery that regulates the expression or stability of these crucial apoptotic modulators. free.frhaematologica.org

This compound also interacts with DNA , a major macromolecular target. This interaction is mediated by the generation of ROS, which leads to oxidative DNA damage. nih.govnih.gov This damage to the DNA macromolecule is a critical initiating event that triggers the ATM/ATR-dependent cell cycle arrest and apoptosis. nih.govbio-rad.com This indicates that this compound, while not a direct DNA-binding agent in the classical sense, initiates a chemical process that results in the modification and damage of this macromolecular structure.

Table of Mentioned Compounds

Tagalsin a in Drug Discovery and Development

Role as a Lead Compound for Therapeutic Development

In drug discovery, a lead compound is a chemical entity showing pharmacological or biological activity that is likely to be therapeutically useful. wikipedia.org However, its initial structure may be suboptimal and require chemical modifications to enhance properties like potency, selectivity, and pharmacokinetics. wikipedia.org Natural products are a historically significant source of lead compounds. wikipedia.orgnih.gov

Tagalsin A, and its related group of diterpenes isolated from the mangrove genus Ceriops, has emerged as a promising lead compound for anticancer drug development. nih.govontosight.ai Research has demonstrated that tagalsins possess potent cytotoxic effects against a variety of hematologic cancer cells. nih.gov The therapeutic potential of this compound is underscored by its biological activities, which include the induction of apoptosis (programmed cell death) and cell cycle arrest in malignant cells. nih.govontosight.ai

Studies have elucidated the mechanism by which tagalsins exert their anticancer effects, showing they induce reactive oxygen species (ROS)-mediated DNA damage. nih.gov This action subsequently triggers the ATM/ATR–Chk1/Chk2 checkpoint pathway, leading to a blockage of cell cycle progression at the S-G2 phase and ultimately, apoptosis. nih.gov The potential of this compound as a lead compound is further supported by initial findings that it shows only minor toxicity to healthy cells, suggesting a favorable therapeutic window. nih.gov

| Cell Line Type | Cancer Type | Key Findings | Reference |

| Jurkat, SupT1, Molt-4 | T-cell leukemia | Potent cytotoxicity; induction of apoptosis and cell cycle arrest. | nih.gov |

| U-266, PRMI-8226 | Myeloma | High cytotoxic activity observed. | nih.gov |

| L1236, KM-H2 | Lymphoma | Significant killing effect demonstrated. | nih.gov |

Application of Computational Methods in Lead Optimization

Computational techniques such as virtual screening and molecular docking are instrumental in lead optimization. plos.orglongdom.org These structure-based drug design methods allow researchers to computationally screen large libraries of compounds and predict their binding affinity and orientation at the active site of a biological target. longdom.orgnih.gov

Virtual Screening: This method involves computationally screening vast databases of chemical compounds to identify those that are most likely to bind to a specific drug target. nih.govnumberanalytics.com For a lead compound like this compound, derivatives could be computationally designed and then screened in silico to prioritize which ones to synthesize and test in the lab. volkamerlab.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. longdom.org It is used to forecast the binding affinity and interaction patterns between a molecule, such as an optimized this compound analog, and its target protein. als-journal.commdpi.com This insight helps in designing modifications that enhance binding specificity and potency. volkamerlab.org

While specific studies detailing the computational optimization of this compound are not yet prevalent, these established methodologies are central to the development of natural product-based drugs. mdpi.comontosight.ai They enable the rapid exploration of the chemical space around the core this compound structure to identify derivatives with superior therapeutic potential. volkamerlab.org

| Computational Method | Application in Lead Optimization | Key Benefit |

| Virtual Screening | Identifies promising compounds from large digital libraries based on structural similarity or docking scores. plos.orgnumberanalytics.com | Reduces the number of compounds that need to be synthesized and tested, saving time and resources. nih.gov |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to its protein target. longdom.orgals-journal.com | Provides insight into protein-ligand interactions, guiding rational design of more potent and selective analogs. volkamerlab.org |

| ADMET Prediction | Computationally estimates the absorption, distribution, metabolism, excretion, and toxicity properties of a molecule. researchgate.net | Helps to identify and eliminate compounds with poor pharmacokinetic profiles early in the development process. osdd.net |

| Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between the chemical structure and biological activity of a series of compounds. nih.gov | Enables the prediction of activity for newly designed compounds, accelerating the optimization cycle. |

Pre-clinical Research Paradigms and Model Systems for Natural Products

Preclinical research is the stage of drug development where a candidate compound is rigorously tested in non-human systems before it can be considered for human clinical trials. biobide.comlindushealth.com The primary goals are to establish initial efficacy and to evaluate the compound's behavior in a biological system. biobide.com For natural products like this compound, this involves a combination of in vitro and in vivo models to characterize their therapeutic activity. nih.govcancer.gov

The preclinical evaluation of tagalsins has utilized various established research models:

In Vitro Models: These studies are typically the first step and involve testing the compound on isolated cells grown in a laboratory setting. upmbiomedicals.com For tagalsins, a panel of hematologic cancer cell lines, including those for T-cell leukemia, myeloma, and lymphoma, were used to demonstrate the compounds' potent cytotoxicity and to investigate the molecular mechanisms of action, such as the induction of apoptosis and cell cycle arrest. nih.govnih.gov

In Vivo Models: After demonstrating promise in vitro, compounds are tested in living organisms to understand their effects in a more complex biological system. upmbiomedicals.com The anticancer activity of tagalsins was further validated in a murine xenograft model, where human T-cell leukemia cells were implanted in mice. nih.gov The results of this in vivo study showed that tagalsins significantly suppressed the growth of these tumors, providing crucial evidence of their potential therapeutic efficacy. nih.gov

These preclinical paradigms are essential for building a comprehensive profile of a natural product lead compound, providing the necessary data to justify moving forward into the highly regulated and expensive phases of clinical development. researchgate.netbiobide.com

| Research Paradigm | Model System | Purpose | Key Finding for Tagalsins | Reference |

| In Vitro | Human cancer cell lines (e.g., Jurkat, U-266) | To determine direct cytotoxic effects and elucidate the mechanism of action. | Demonstrated potent killing of various hematologic cancer cells via ROS-mediated apoptosis. | nih.govnih.gov |

| In Vivo | Murine xenograft model (with human T-cell leukemia) | To evaluate anti-tumor efficacy and tolerability in a living organism. | Significantly suppressed tumor growth and was well-tolerated by the mice. | nih.gov |

Future Research Directions and Broader Implications

Exploration of Undiscovered Tagalsin Analogues

The discovery of natural products often serves as a starting point for the identification of novel drug candidates. Exploring undiscovered analogues of Tagalsin A is a critical future research direction. This involves investigating related compounds from the original biological source or employing synthetic and semi-synthetic methods to create structural variants. The rationale behind this exploration is to identify analogues with potentially improved potency, selectivity, pharmacokinetic properties, or reduced toxicity compared to the parent compound. Research in this area would involve advanced spectroscopic techniques for structure elucidation of new natural analogues and sophisticated synthetic chemistry techniques for creating designed analogues. High-throughput screening methods would then be employed to evaluate the biological activities of these new compounds across various relevant assays, building upon the known effects of this compound.

Development of Novel Synthetic Routes for Scalable Production

To support comprehensive biological evaluation, preclinical studies, and potentially clinical development, access to sufficient quantities of high-purity this compound is essential. Developing efficient and scalable synthetic routes is therefore a significant future research objective. Current availability likely stems from isolation from natural sources, which can be low-yielding and environmentally challenging. Future efforts will focus on developing total synthesis or more efficient semi-synthetic strategies. This involves designing chemical pathways that are cost-effective, environmentally sustainable, and capable of producing this compound and its promising analogues on a larger scale. Research will address challenges such as stereocontrol, functional group compatibility, and reaction efficiency, potentially employing flow chemistry or other advanced synthetic methodologies. Studies towards the biomimetic divergent total synthesis of Tagalsins have been explored, indicating ongoing efforts in this area.

Application of Chemical Biology Tools for Target Deconvolution

Understanding the precise molecular targets and mechanisms of action of this compound is fundamental to its rational development as a therapeutic agent. Future research will heavily utilize chemical biology tools for target deconvolution. This involves employing techniques such as affinity chromatography, activity-based protein profiling, and thermal proteome profiling to identify the proteins or enzymes that this compound directly interacts with in biological systems. Coupled with advanced mass spectrometry and proteomic analysis, these methods can help pinpoint the specific cellular pathways modulated by this compound. Furthermore, genetic approaches like CRISPR-Cas9 screening can be used to validate the identified targets and explore their roles in the observed biological effects, such as anti-inflammatory or anticancer activities. Computational methods, including molecular docking and network pharmacology, will also play a crucial role in predicting potential targets and understanding the broader biological context of this compound's activity.

Investigation of Synergistic Effects with Other Bioactive Compounds

Given the complex nature of diseases such as cancer and neurodegenerative disorders, combination therapies are often more effective than single-agent treatments. Future research will investigate the potential synergistic effects of this compound when used in combination with other bioactive compounds, including existing drugs or other natural products. This involves designing in vitro and in vivo studies to evaluate the combined effects of this compound with other agents on relevant biological endpoints, such as cell viability, inflammation markers, or neuroprotection. Understanding the mechanisms underlying any observed synergy, such as effects on drug metabolism, transport, or parallel pathway modulation, will be crucial. This research direction could lead to the development of novel and more potent therapeutic regimens.

常见问题

Basic Research Questions

Q. What are the established methodologies for synthesizing Tagalsin A, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions, including cyclization and oxidation. To optimize yield, researchers should:

- Use high-purity starting materials and inert atmospheres to minimize side reactions.

- Monitor reaction progress via TLC or HPLC .

- Purify intermediates using column chromatography with gradient elution.

- Characterize final products via -/-NMR, HRMS, and FTIR to confirm structural integrity .

Q. How can researchers design experiments to evaluate this compound’s bioactivity in vitro, and what controls are essential for validity?

- Methodological Answer :

- Assay Selection : Use cell viability assays (e.g., MTT or ATP-based luminescence) with cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls (e.g., HEK293).

- Dose-Response Curves : Test concentrations spanning 0.1–100 µM, with DMSO controls for solvent effects.

- Replicates : Include triplicate technical replicates and three biological replicates to assess reproducibility .

Q. What analytical techniques are critical for verifying this compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to heat (40°C), light, and humidity (75% RH) for 4–8 weeks.

- Analytical Tools : Monitor degradation via HPLC-UV (λ = 254 nm) and LC-MS for byproduct identification .

- Data Interpretation : Compare peak area retention to fresh samples; ≥90% retention indicates acceptable stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC values for this compound across different studies?

- Methodological Answer : Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., incubation time, cell density) using guidelines from the Journal of Biomolecular Screening .

- Batch Differences : Compare NMR spectra of this compound batches to rule out structural variations .

- Statistical Analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess inter-study variability .

Q. What strategies can be employed to elucidate this compound’s mechanism of action when preliminary data conflicts with existing hypotheses?

- Methodological Answer :

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways.

- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding affinity to putative targets (e.g., kinases).

- Knockdown/Overexpression Models : Validate targets via CRISPR/Cas9 or siRNA in relevant cell lines .

Q. How should researchers design a structure-activity relationship (SAR) study to optimize this compound’s pharmacological properties?

- Methodological Answer :

- Derivatization : Synthesize analogs with modifications to the core scaffold (e.g., halogenation, methyl groups).

- In Silico Modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes.

- Pharmacokinetic Screening : Assess solubility (shake-flask method), permeability (Caco-2 assays), and metabolic stability (microsomal incubation) .

Q. What experimental frameworks are recommended for investigating synergistic effects between this compound and standard chemotherapeutic agents?

- Methodological Answer :

- Combination Index (CI) : Use the Chou-Talalay method to calculate synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

- In Vivo Validation : Test combinations in xenograft models with staggered dosing schedules.

- Toxicity Profiling : Monitor organ toxicity via serum biomarkers (ALT, creatinine) and histopathology .

Guidelines for Data Reporting

- Reproducibility : Document all experimental parameters (e.g., solvent ratios, incubation times) in supplemental materials .

- Contradiction Analysis : Use funnel plots or sensitivity analysis to assess bias in meta-analyses .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and obtain institutional ethics approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。